

methods for quantifying NPD7155 in biological samples

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Compound of Interest

Compound Name: NPD7155

Cat. No.: B1680001

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An increasing demand exists for reliable and sensitive methods to quantify **NPD7155** in biological samples for pharmacokinetic, pharmacodynamic, and toxicological studies. **NPD7155** is a novel small molecule inhibitor of the fictitious "Kinase X" (KX) signaling pathway, which is implicated in certain proliferative diseases. Accurate measurement of **NPD7155** concentrations in matrices such as plasma, serum, and urine is crucial for establishing a therapeutic window and ensuring patient safety during clinical trials.

This document provides detailed application notes and protocols for two common analytical methods for the quantification of **NPD7155** in biological samples: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).

Method 1: Quantification of NPD7155 by LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry is a highly sensitive and selective method for quantifying small molecules in complex biological matrices.^{[1][2][3]} This method is often considered the gold standard for bioanalytical studies due to its high specificity and accuracy.

Experimental Protocol

1. Sample Preparation (Solid-Phase Extraction - SPE)

- To 200 µL of plasma, add 20 µL of internal standard (IS) working solution (e.g., a stable isotope-labeled version of **NPD7155**).

- Vortex for 10 seconds.
- Add 400 μ L of 4% phosphoric acid in water and vortex.
- Condition an Oasis MCX 96-well SPE plate with 1 mL of methanol followed by 1 mL of water.
- Load the pre-treated plasma sample onto the SPE plate.
- Wash the plate with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.
- Elute the analyte and IS with 500 μ L of 5% ammonium hydroxide in methanol.
- Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μ L of the mobile phase.

2. LC-MS/MS Instrumentation and Conditions

- Liquid Chromatograph: Agilent 1290 Infinity II LC system or equivalent.[4]
- Mass Spectrometer: Agilent 6470A Triple Quadrupole LC/MS or equivalent.[4]
- Analytical Column: C18 column (e.g., 2.1 x 75 mm, 3.5 μ m).[1]
- Mobile Phase:
 - A: 0.1% formic acid in water
 - B: 0.1% formic acid in acetonitrile
- Gradient: A suitable gradient to separate **NPD7155** from matrix components.
- Flow Rate: 0.4 mL/min.
- Injection Volume: 5 μ L.
- Ionization Mode: Electrospray Ionization (ESI), positive.
- Multiple Reaction Monitoring (MRM) Transitions:

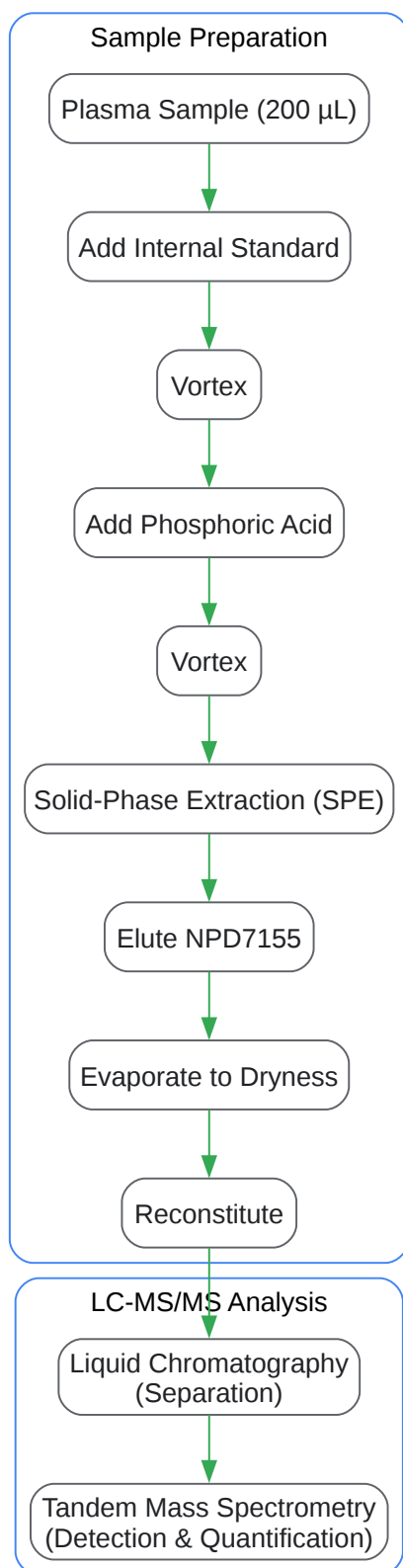
- **NPD7155:** m/z [M+H]⁺ → fragment ion m/z
- **IS:** m/z [M+H]⁺ → fragment ion m/z

Data Presentation

Table 1: Summary of Quantitative Data for LC-MS/MS Method

Parameter	Result
Linearity Range	0.1 - 1000 ng/mL
Lower Limit of Quantification (LLOQ)	0.1 ng/mL
Accuracy (% bias)	Within ±15% (±20% at LLOQ)
Precision (% CV)	<15% (<20% at LLOQ)
Mean Extraction Recovery	>85%
Matrix Effect	Minimal

Diagrams



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Caption: Workflow for the quantification of **NPD7155** in plasma using LC-MS/MS.

Method 2: Quantification of NPD7155 by Competitive ELISA

An Enzyme-Linked Immunosorbent Assay (ELISA) can be a high-throughput alternative for quantifying **NPD7155**, particularly for screening large numbers of samples. A competitive ELISA format is typically used for small molecules like **NPD7155**.

Experimental Protocol

1. Plate Coating

- Coat a 96-well microplate with an antibody specific to **NPD7155**.
- Incubate overnight at 4°C.
- Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20).
- Block the remaining protein-binding sites with a blocking buffer (e.g., 1% BSA in PBS).
- Incubate for 1-2 hours at room temperature.
- Wash the plate three times.

2. Competitive Reaction

- Add standards, controls, and biological samples to the wells.
- Add a fixed amount of **NPD7155** conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) to each well.
- Incubate for 1-2 hours at room temperature, allowing the free **NPD7155** in the sample and the enzyme-conjugated **NPD7155** to compete for binding to the coated antibody.

3. Detection

- Wash the plate to remove unbound reagents.

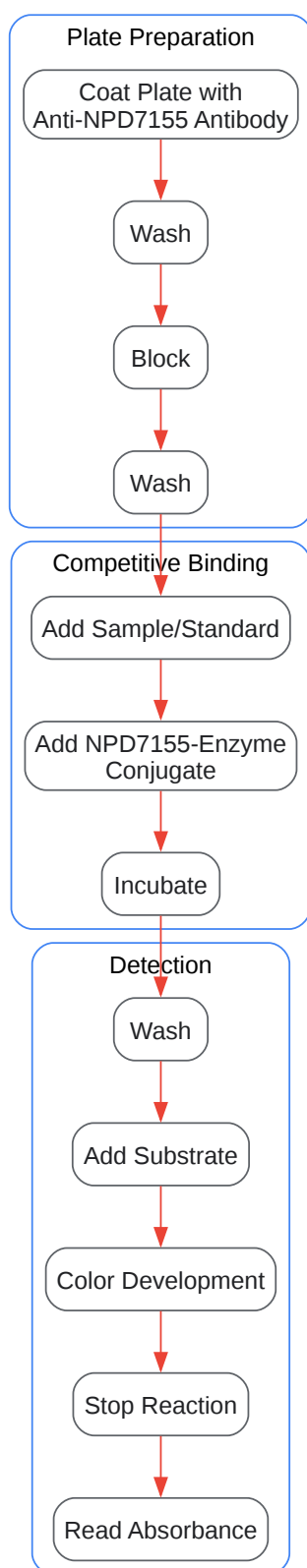
- Add a substrate solution (e.g., TMB) that reacts with the enzyme to produce a measurable signal.
- Incubate until a color develops.
- Stop the reaction with a stop solution (e.g., sulfuric acid).
- Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader. The signal intensity is inversely proportional to the concentration of **NPD7155** in the sample.

Data Presentation

Table 2: Summary of Quantitative Data for Competitive ELISA Method

Parameter	Result
Linearity Range	1 - 500 ng/mL
Lower Limit of Detection (LLOD)	0.5 ng/mL
Specificity	High for NPD7155
Intra-assay Precision (% CV)	<10%
Inter-assay Precision (% CV)	<15%
Sample Volume	50 µL

Diagrams

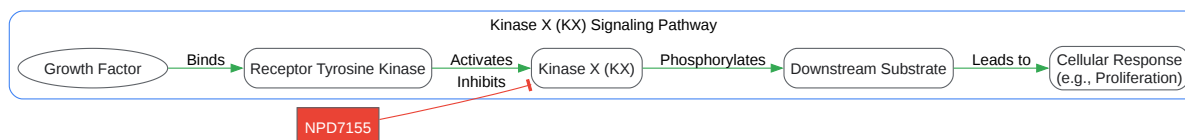


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Caption: General workflow for the competitive ELISA of **NPD7155**.

Illustrative Signaling Pathway

As **NPD7155** is a hypothetical inhibitor of "Kinase X," the following diagram illustrates a generic signaling pathway that such a drug might target.



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Caption: Inhibition of the hypothetical Kinase X (KX) signaling pathway by **NPD7155**.

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